molecular formula C24H24N4O4 B2880165 7-benzyl-N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-79-3

7-benzyl-N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2880165
CAS No.: 1021257-79-3
M. Wt: 432.48
InChI Key: CBETZECMBQTTQK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They have been used in the design of small molecule inhibitors of purine nucleoside phosphorylase (PNP), dihydrofolate reductase (DHFR), the transient receptor potential channel family, and various kinases .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been based on molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have shown a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Future Directions

Future research could focus on the design of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . Additionally, the development of new pyrimidines as anti-inflammatory agents is also a promising direction .

Properties

IUPAC Name

7-benzyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-26-22-18(23(30)27(2)24(26)31)13-19(28(22)15-16-9-5-4-6-10-16)21(29)25-14-17-11-7-8-12-20(17)32-3/h4-13H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBETZECMBQTTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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